3-(Phenylmethanesulfinylmethyl)aniline

Description

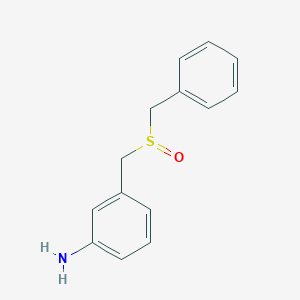

Structure

2D Structure

Properties

IUPAC Name |

3-(benzylsulfinylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c15-14-8-4-7-13(9-14)11-17(16)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPYJKPMBBHLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Phenylmethanesulfinylmethyl)aniline, with the chemical formula CHNOS, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to a sulfinylmethyl side chain, which significantly influences its biological activity. The presence of the sulfinyl group enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with sulfinyl groups often exhibit antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated inhibitory effects, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a possible application in treating inflammatory diseases, where modulation of immune responses is crucial.

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. The sulfinyl group may play a critical role in enhancing the compound's interaction with cellular targets involved in apoptosis.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfinyl group can interact with active sites on enzymes, leading to inhibition or modulation of their activity.

- Cell Membrane Interaction : The compound may disrupt lipid bilayers, affecting membrane integrity and function.

- Signal Transduction Pathways : It may interfere with signaling pathways involved in inflammation and cell survival.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Antibiotic Research demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests significant antimicrobial potential .

- Anti-inflammatory Research : In a study examining the effects on RAW 264.7 macrophages, treatment with the compound reduced TNF-α production by 40% compared to controls, indicating strong anti-inflammatory properties .

- Anticancer Activity : A recent investigation into its effects on breast cancer cell lines revealed that treatment led to a dose-dependent increase in apoptosis markers, including caspase-3 activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Phenylsulfanylmethyl)aniline | Lacks sulfinyl group | Lower antimicrobial activity |

| 4-(Methylsulfonyl)aniline | Contains sulfonyl but different position | Moderate anti-inflammatory effects |

| N,N-Dimethylphenylsulfide | No sulfinyl or methylene bridge | Minimal biological activity |

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonyl vs. Sulfinyl Derivatives

- 3-[(Phenylsulfonyl)methyl]aniline hydrochloride (CAS: Not provided, ): Features a sulfonyl group (-SO₂-) instead of sulfinyl, increasing electron-withdrawing effects and eliminating chirality. Reported as a hydrochloride salt, enhancing aqueous solubility compared to free bases. Studied in medicinal chemistry contexts, including leukemia cell inhibition research .

- 3-[(3-Methylbutane)sulfonyl]aniline (CAS: 1375068-98-6, ): Branched alkyl sulfonyl group enhances lipophilicity (logP estimated >2.5) compared to phenyl-substituted analogs.

Trifluoromethyl Derivatives

Aromatic/Alkyl Substituents

Physicochemical Properties

Table 1: Comparative Properties of Selected Aniline Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent | Key Properties |

|---|---|---|---|---|

| 3-(Phenylmethanesulfinylmethyl)aniline* | C₁₄H₁₅NOS | 243.34 | -S(O)CH₂Ph | Chiral, moderate polarity |

| 3-[(Phenylsulfonyl)methyl]aniline HCl | C₁₃H₁₃NO₂S·HCl | 295.77 | -SO₂CH₂Ph | High solubility (salt form) |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | -CF₃ | Low pKa, high metabolic stability |

| 3-(Methylsulfonyl)aniline | C₇H₉NO₂S | 187.21 | -SO₂CH₃ | Polar, acidic |

| m-Phenethylaniline | C₁₄H₁₅N | 197.28 | -CH₂CH₂Ph | Lipophilic, sterically hindered |

*Estimated data for this compound based on structural analogs.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(Phenylmethanesulfinylmethyl)aniline generally follows these key stages:

- Formation of the thioether intermediate : Introduction of a phenylmethanethiol or related phenylmethylthio moiety onto the aniline ring, often via nucleophilic substitution or condensation reactions.

- Oxidation of thioether to sulfoxide : Controlled oxidation to convert the sulfide (thioether) to the sulfoxide functional group without overoxidation to sulfone.

- Purification and characterization : Isolation of the sulfoxide compound, typically by crystallization or chromatography, followed by spectroscopic characterization.

Preparation of Thioether Precursors

A common approach to preparing this compound starts with the synthesis of the corresponding thioether intermediate, 3-(Phenylmethanesulfanylmethyl)aniline. This can be achieved by:

- Nucleophilic substitution reaction of an aniline derivative bearing a suitable leaving group (e.g., halide) with benzylthiol or phenylmethanethiol under basic conditions.

- Phase transfer catalysis can be employed to enhance the reaction rate and yield, typically using quaternary ammonium salts.

- Reaction temperatures are generally maintained between 60–100 °C to optimize conversion without side reactions.

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| (a) | Nucleophilic substitution | Organic solvent, 10–40 °C | Use of phase transfer catalyst recommended |

| (b) | Condensation (if applicable) | 60–110 °C, alkali metal alkoxide | Sodium methoxide or potassium tert-butoxide preferred |

Oxidation to Sulfoxide

The critical step in preparing this compound is the selective oxidation of the thioether group to the sulfoxide. Key details include:

- Oxidizing agents : Hydrogen peroxide (H₂O₂) is commonly used due to its mildness and selectivity.

- Catalysts : Alkali metal tungstates are effective catalysts to promote sulfoxidation at mild temperatures (10–40 °C).

- Reaction medium : Typically aqueous or mixed solvent systems with controlled pH to prevent overoxidation to sulfones.

- Reaction time and temperature : Moderate temperatures (10–40 °C) and reaction times from 1 to several hours optimize yield and purity.

| Oxidation Step | Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfoxidation | H₂O₂ | Alkali metal tungstate | 10–40 | High (typically >80%) | Avoids overoxidation to sulfone |

Representative Experimental Protocol (Adapted)

A typical preparation might proceed as follows:

Synthesis of 3-(Phenylmethanesulfanylmethyl)aniline

- React 3-bromoaniline with benzylthiol in the presence of a base and phase transfer catalyst at 60–80 °C in an organic solvent (e.g., dichloromethane or toluene).

- Isolate the thioether intermediate by extraction and purification.

-

- Dissolve the thioether in a suitable solvent mixture.

- Add hydrogen peroxide slowly at 10–40 °C with alkali metal tungstate catalyst.

- Monitor reaction progress by TLC or HPLC until sulfoxide formation is complete.

- Quench the reaction, extract, and purify by recrystallization or chromatography.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | 3-Bromoaniline, benzylthiol | Commercially available |

| Solvent | Dichloromethane, toluene, or ethanol | Dry solvents preferred |

| Base | Sodium hydroxide or potassium carbonate | For nucleophilic substitution |

| Phase transfer catalyst | Quaternary ammonium salts | Enhances reaction rate |

| Temperature (thioether formation) | 60–100 °C | Controlled to avoid side reactions |

| Oxidizing agent | Hydrogen peroxide | Mild, selective oxidation |

| Catalyst (oxidation) | Alkali metal tungstate | Promotes sulfoxidation |

| Temperature (oxidation) | 10–40 °C | Prevents overoxidation |

| Reaction time | 1–4 hours | Monitored to optimize yield |

| Yield (overall) | 70–90% | Dependent on purification efficiency |

Research Findings and Considerations

- The selectivity of oxidation is crucial; controlling the amount of oxidant and reaction conditions prevents formation of sulfone byproducts.

- Use of phase transfer catalysts in the substitution step enhances yields and reduces reaction times.

- The choice of solvent and temperature impacts both the substitution and oxidation steps, with dry and inert conditions preferred to avoid side reactions.

- Analytical techniques such as IR, NMR, and MS confirm the sulfoxide formation and purity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(Phenylmethanesulfinylmethyl)aniline, and how can oxidation states be controlled to avoid over-oxidation to sulfonyl derivatives?

- Methodological Answer : Synthesis typically involves the reaction of 3-(chloromethyl)aniline with phenylmethanethiol, followed by controlled oxidation. To prevent over-oxidation to sulfonyl groups, mild oxidizing agents like hydrogen peroxide in acetic acid at 0–5°C are used . Monitoring via thin-layer chromatography (TLC) and adjusting reaction time/temperature ensures the sulfinyl group (-SO-) is retained. Characterization by NMR and IR spectroscopy confirms the intermediate thioether and final sulfinyl product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ~280 nm) is recommended for purity assessment. Mass spectrometry (MS) and elemental analysis verify molecular weight and composition. For structural confirmation, use - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and sulfinylmethyl protons (δ 3.8–4.2 ppm). Compare with analogs like 3-(methylsulfonyl)aniline ( ) to distinguish sulfinyl/sulfonyl groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N/Ar) at –20°C in amber vials. Stability tests in solvents (e.g., DMSO, ethanol) show decomposition >48 hours at room temperature; refrigerated storage (<4°C) extends stability to 2 weeks. Periodic FT-IR analysis detects sulfinyl-to-sulfonyl oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model charge distribution and frontier molecular orbitals. The electron-withdrawing sulfinyl group activates the aromatic ring at the meta position, favoring nucleophilic attack. Compare with 3-(trifluoromethyl)aniline ( ) to assess substituent effects on reaction pathways .

Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data for sulfinyl-containing anilines?

- Methodological Answer : Discrepancies in -NMR shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (CDCl, DMSO-d) and variable-temperature NMR to identify dynamic processes. Computational NMR (e.g., GIAO method) predicts shifts for different tautomers, aligning with experimental data. For example, the sulfinyl group’s chiral center may cause splitting in -NMR if fluorinated analogs are studied .

Q. How does the sulfinyl group influence the photophysical properties of this compound in optoelectronic applications?

- Methodological Answer : UV-Vis spectroscopy (λ~290 nm) and time-dependent DFT (TD-DFT) reveal charge-transfer transitions involving the sulfinyl moiety. The sulfinyl group’s polarizable nature enhances intersystem crossing efficiency, making it a candidate for triplet sensitizers. Compare with platinum complexes ( ) to evaluate ligand design principles .

Q. What mechanistic insights explain the catalytic role of this compound in asymmetric synthesis?

- Methodological Answer : The sulfinyl group acts as a chiral auxiliary in asymmetric induction. Kinetic studies (e.g., Eyring analysis) and enantiomeric excess (ee) measurements via chiral HPLC elucidate steric and electronic effects. For example, in Mannich reactions, the sulfinyl group’s configuration (R/S) dictates facial selectivity, with transition states modeled using QM/MM simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.